molecular formula C6H4BF9N2S B3028099 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate CAS No. 1605274-62-1

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

Cat. No.: B3028099
CAS No.: 1605274-62-1
M. Wt: 317.98 g/mol
InChI Key: GDZYRTFIIVPIBI-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate is a diazonium salt that features a pentafluorosulfanyl group attached to a phenyl ring. This compound is notable for its unique chemical properties, which include high stability and reactivity, making it a valuable reagent in various chemical transformations .

Mechanism of Action

Target of Action

It’s known that the compound is used in a variety of synthetic transformations utilized in fields of bioconjugation and drug development .

Mode of Action

The compound is involved in a wide assortment of reactions to form novel SF5-bearing alkenes, alkynes, and biaryl derivatives using Heck-Matsuda, Sonogashira, and Suzuki coupling protocols . Dediazoniation of the salt furnished the corresponding p-SF5—C6H4X, C6H4OS(O)(CF3)═NSO2CF3, and p-SF5—C6H4-NTf2 derivatives .

Biochemical Pathways

It’s known that the compound is used in a variety of synthetic transformations, suggesting its potential involvement in various biochemical pathways .

Pharmacokinetics

The –sf5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound might have good bioavailability.

Result of Action

The compound is used to synthesize a wide variety of SF5-aromatics that are in high demand in many branches of chemistry including biomedicine and materials chemistry . The presence of the pentafluorosulfanyl (SF5) group imparts a number of favorable physical and chemical characteristics including thermal, hydrolytic, and chemical stability, high density, high electronegativity, and high lipophilicity .

Action Environment

The action of 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate is influenced by environmental factors. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound’s action, efficacy, and stability might be relatively unaffected by environmental pH changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentafluorosulfanyl)phenyldiazonium tetrafluoroborate typically involves the diazotization of 4-(pentafluorosulfanyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid, resulting in the formation of the diazonium salt .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as high lipophilicity and strong electron-withdrawing effects. These properties make it a valuable reagent for introducing the pentafluorosulfanyl group into various molecules, offering advantages over other diazonium salts .

Properties

IUPAC Name

4-(pentafluoro-λ6-sulfanyl)benzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N2S.BF4/c7-14(8,9,10,11)6-3-1-5(13-12)2-4-6;2-1(3,4)5/h1-4H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZYRTFIIVPIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF9N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1605274-62-1
Record name 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(pentafluorosulfanyl)benzene (495.9 mg, 2.263 mmol) in CH2Cl2 (10 mL) was added dropwise to BF3.OEt2 (493.3 mg, 3.476 mmol) in a flask cooled with an ice-water bath. tert-Butyl nitrite (300.1 mg, 2.910 mmol) in 2 mL of CH2Cl2 was added dropwise and stirred at 0° C. for 1 h. The precipitated colorless crystals were isolated by filtration. The crystals was dissolve in CH3CN (0.4 mL) and precipitated by addition of ether to give pale yellow solid crystals, which were washed with diethyl ether. Removal of the solvent under vacuum afforded the title compound as pale yellow crystals (605.1 mg, 84%): IR (ATR): {tilde over (v)}=2924, 2852, 2309, 1574, 1418, 1304, 1053, 768 cm−1. 1H NMR (500 MHz, CD3CN): δ=8.72 (d, J=9.2 Hz, 2H), 8.40 (d, J=9.2 Hz, 2H) ppm. 13C NMR (125 MHz, CD3COCD3): δ=160.4, (C), 134.4 (2CH), 129.5 (2CH), 120.4 (C) ppm. 19F NMR (470 MHz, CD3CN): δ=77.7 (quint, J=151 Hz, 1 F), 60.9 (d, J=151 Hz, 4 F), −151.5 (s, 4 F) ppm.
Quantity
495.9 mg
Type
reactant
Reaction Step One
Quantity
493.3 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300.1 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
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4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
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4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
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4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
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4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

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